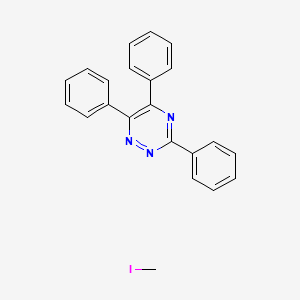
3,5,6-Triphenyl-1,2,4-triazine methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Triphenyl-1,2,4-triazine methiodide is a chemical compound with the molecular formula C22H18IN3 and a molecular weight of 451.313 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,5,6-Triphenyl-1,2,4-triazine methiodide typically involves the reaction of 3,5,6-triphenyl-1,2,4-triazine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
3,5,6-Triphenyl-1,2,4-triazine methiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
3,5,6-Triphenyl-1,2,4-triazine methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5,6-Triphenyl-1,2,4-triazine methiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system .
Comparison with Similar Compounds
3,5,6-Triphenyl-1,2,4-triazine methiodide can be compared with other triazine derivatives such as:
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications and as a hole-blocking material in electroluminescent devices.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Hexamethylmelamine: A triazine derivative with antitumor properties used in cancer treatment.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Properties
CAS No. |
100732-46-5 |
|---|---|
Molecular Formula |
C22H18IN3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
iodomethane;3,5,6-triphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H15N3.CH3I/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18;1-2/h1-15H;1H3 |
InChI Key |
DCBNLJRTXUIIBI-UHFFFAOYSA-N |
Canonical SMILES |
CI.C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


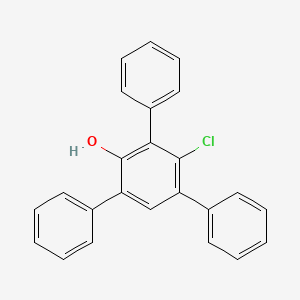

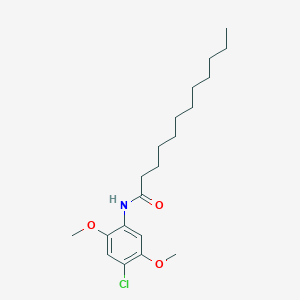
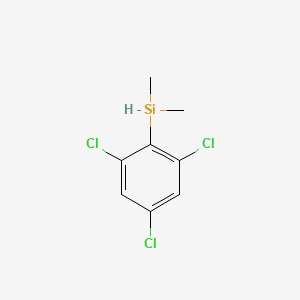
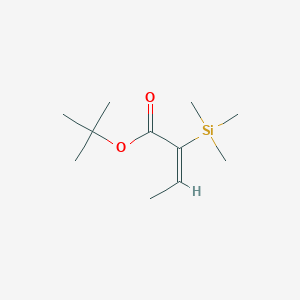


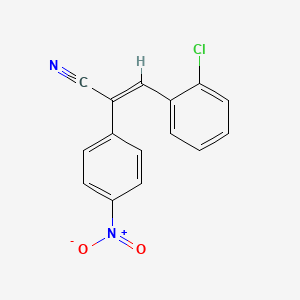
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
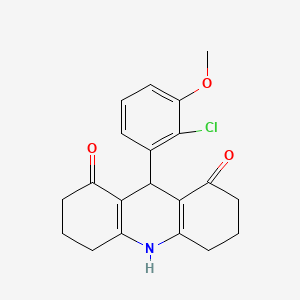


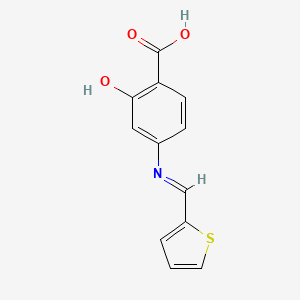
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
